人参二醇

描述

Panaxydiol, also known as 4-hydroxy-3-methoxybenzyl alcohol, is a natural compound found in a variety of plants, including ginseng, and is known to have a variety of medicinal properties. It has been studied extensively in recent years due to its potential applications in medicine and biotechnology.

科学研究应用

抗肿瘤活性

人参二醇已在体外对多种人类肿瘤细胞系表现出细胞毒性,表明其具有作为抗肿瘤剂的潜力。 体内研究证实了其在抗肿瘤治疗方面的高潜力,使其成为癌症治疗研究中很有希望的候选药物 .

溃疡性结肠炎治疗

研究表明,人参二醇可能在治疗溃疡性结肠炎(一种慢性炎症性肠病)中发挥作用。 它靶向该疾病中涉及的特定通路,提供了一种潜在的治疗方法 .

免疫调节作用

作为人参中发现的皂苷相关生物活性成分,人参二醇可能具有免疫调节特性。 这可能使其在调节免疫反应和治疗免疫相关疾病方面发挥作用 .

抗炎特性

该化合物的潜在抗炎作用可能有利于治疗各种炎症性疾病,有助于人参衍生化合物的更广泛的治疗应用 .

中医

人参二醇用于中医,它以其药效和广泛应用而闻名,特别是在增强整体健康和治疗特定疾病方面 .

稀有人参皂苷的生产

人参二醇可用于通过其糖基部分的定向修饰来生成具有高抗肿瘤活性的稀有人参皂苷。 这种生物催化策略利用微生物及其酶系统进行生产 .

人参提取物中的活性成分

作为人参提取物中发现的活性成分的一部分,人参二醇有助于制备如痛宁达胶囊等产品,这些产品源自人参皂苷的总皂苷,并具有已知的生物活性 .

作用机制

Target of Action

Panaxydiol, a compound derived from ginseng, has been found to primarily target macrophages and the Retinoic-acid-receptor-related orphan receptor (RORγ) . Macrophages play a crucial role in the immune response, while RORγ is a major transcription factor for proinflammatory IL-17A production .

Mode of Action

Panaxydiol acts as an inverse agonist of RORγ, selectively inhibiting its transcriptional activity . Despite its inverse agonist activity, panaxydiol induces the C-terminal AF-2 helix of RORγ to adopt a canonical active conformation . This interaction with RORγ leads to the inhibition of IL-17A production, which is known to result in inflammatory responses and autoimmune destruction of insulin-producing cells in the pancreas .

Biochemical Pathways

The action of Panaxydiol affects the RORγ/IL-17A axis , which is linked to the IL-17A pathway in pancreatic cells . By inhibiting this pathway, Panaxydiol can ameliorate conditions like Type 1 Diabetes (T1D) through improved pancreatic islet cell function . Furthermore, Panaxydiol has been found to influence cell growth, gene expression, and immunological responses .

Result of Action

Panaxydiol has been shown to have significant effects at the molecular and cellular levels. It promotes the proliferation and differentiation of hematopoietic progenitor cells and regulates immune function . In addition, it has been found to be very efficacious for treating mice and rats with conditions like ITP (Immune Thrombocytopenia), aplastic anemia, and myelosuppression caused by chemotherapy or radiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Panaxydiol. For instance, in the case of ginseng (from which Panaxydiol is derived), environmental factors like light, temperature, and soil conditions can affect the biosynthesis of ginsenosides, a group of secondary metabolites including Panaxydiol . .

安全和危害

生化分析

Biochemical Properties

Panaxydiol interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate tumor growth and the tumor microenvironment via various biochemical signaling pathways, and induce tumor apoptosis .

Cellular Effects

Panaxydiol influences cell function by regulating tumor growth and the tumor microenvironment . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the induction of tumor apoptosis .

Molecular Mechanism

At the molecular level, Panaxydiol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the regulation of tumor growth and the tumor microenvironment .

Metabolic Pathways

Panaxydiol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

属性

IUPAC Name |

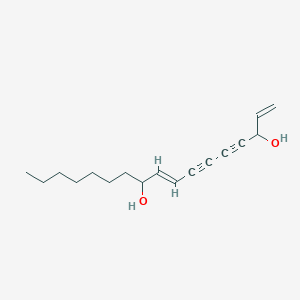

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVMWGREWREVQQ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(/C=C/C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-76-9 | |

| Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063910769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)